molecular formula C14H17N3O3S B2749577 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203235-43-1

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2749577
CAS RN: 1203235-43-1
M. Wt: 307.37
InChI Key: HZBMPLSXOUGPMX-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, also known as MPB or MPB-PEA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

  • Sulfonamide Schiff Bases Synthesis : Sulfonamide derivatives have been synthesized and characterized, showing potential enzyme inhibition against AChE and BChE enzymes, along with antioxidant properties. Molecular docking studies supported enzyme inhibition assays, indicating these compounds' potential for neurological disorder treatments (Kausar et al., 2019).

Antimicrobial Activity

  • Arylazopyrazole Pyrimidone Compounds : Synthesized compounds exhibited antimicrobial activity against various bacteria and fungi, demonstrating the therapeutic potential of benzenesulfonamide derivatives in combating microbial infections (Sarvaiya et al., 2019).

Anticancer Activity

  • Novel Pyridazinone Derivatives : A series of pyridazinone derivatives bearing benzenesulfonamide moiety showed significant anticancer activity, particularly against leukemia and lung cancer cell lines, suggesting their potential as leads for anticancer agents (Rathish et al., 2012).

Carbonic Anhydrase Inhibitory Effects

  • Synthesis of Sulfonamides and Their Inhibitory Effects : Studies on the inhibitory effects of synthesized sulfonamides against carbonic anhydrase enzymes highlight their potential in treating conditions like glaucoma, epilepsy, and cancer (Gul et al., 2016).

Corrosion Inhibition

  • Novel Synthesized Azopyrazole-Benzenesulfonamide Derivative : This study investigated a novel azopyrazole-benzenesulfonamide derivative as an efficient corrosion inhibitor for mild steel in acidic environments, showing the compound's potential for industrial applications to prevent corrosion (Mostfa et al., 2020).

properties

IUPAC Name

4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-12-5-7-13(8-6-12)21(19,20)16-10-3-11-17-14(18)4-2-9-15-17/h2,4-9,16H,3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBMPLSXOUGPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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